

Application Note: Characterization of N-Acetyl-DL-alanine by ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: **N-Acetyl-DL-alanine**

Cat. No.: **B556444**

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Introduction

N-Acetyl-DL-alanine is a derivative of the amino acid alanine with significant applications in biochemical research and pharmaceutical development. A thorough structural characterization is crucial for its quality control and to understand its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation for the characterization of **N-Acetyl-DL-alanine** using ^1H NMR spectroscopy.

Principle

^1H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons. By analyzing the ^1H NMR spectrum, the precise structure of **N-Acetyl-DL-alanine** can be confirmed.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Acetyl-DL-alanine** is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl protons of the

alanine moiety ($\text{CH}_3\text{-CH}$), the alpha-proton of the alanine moiety (CH-COOH), and the methyl protons of the acetyl group ($\text{CH}_3\text{-CO}$).

Table 1: Summary of Predicted ^1H NMR Data for **N-Acetyl-DL-alanine**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
CH_3 (Alanine)	~ 1.3-1.4	Doublet (d)	3H	~ 7.2
CH_3 (Acetyl)	~ 2.0	Singlet (s)	3H	N/A
$\alpha\text{-H}$ (Alanine)	~ 4.1-4.4	Quartet (q)	1H	~ 7.2

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocol

This protocol outlines the steps for preparing a sample of **N-Acetyl-DL-alanine** and acquiring a ^1H NMR spectrum.

Materials:

- **N-Acetyl-DL-alanine**
- Deuterated solvent (e.g., Deuterium oxide - D_2O , or Chloroform-d - CDCl_3)
- 5 mm NMR tubes
- Volumetric flask
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **N-Acetyl-DL-alanine**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (D_2O is a good choice for observing exchangeable protons) in a clean, dry vial.
 - Ensure complete dissolution by vortexing the sample.
 - Transfer the solution into a clean 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters, including:
 - Number of scans (e.g., 8-16)
 - Spectral width (e.g., 0-10 ppm)
 - Pulse angle (e.g., 30-45 degrees)
 - Relaxation delay (e.g., 1-5 seconds)
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.

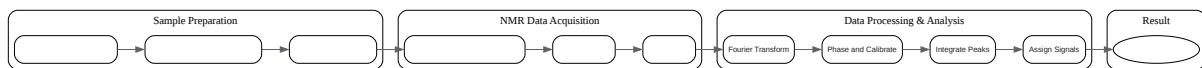
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).
- Integrate the peaks to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the **N-Acetyl-DL-alanine** molecule.

Data Interpretation

The ¹H NMR spectrum of **N-Acetyl-DL-alanine** will exhibit the following key features:

- A doublet around 1.3-1.4 ppm: This signal, integrating to 3 protons, corresponds to the methyl group of the alanine residue. It is split into a doublet by the adjacent α -proton.
- A singlet around 2.0 ppm: This sharp signal, integrating to 3 protons, is assigned to the methyl group of the acetyl moiety. It is a singlet because there are no adjacent protons to cause splitting.[1]
- A quartet around 4.1-4.4 ppm: This signal, integrating to 1 proton, is attributed to the α -proton of the alanine residue. It is split into a quartet by the three protons of the adjacent methyl group.

Workflow Diagram



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Caption: Workflow for the ¹H NMR characterization of **N-Acetyl-DL-alanine**.

Conclusion

This application note provides a comprehensive guide for the characterization of **N-Acetyl-DL-alanine** using ^1H NMR spectroscopy. The detailed protocol and expected spectral data will aid researchers, scientists, and drug development professionals in verifying the structure and purity of this important compound, ensuring the reliability of their research and development activities.

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References

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
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